2,2-dimethyl-3-(oxan-2-yl)cyclopropane-1-carboxylic acid
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Overview
Description
2,2-dimethyl-3-(oxan-2-yl)cyclopropane-1-carboxylic acid is a cyclopropane derivative with the molecular formula C11H18O3 and a molecular weight of 198.26 g/mol . This compound features a cyclopropane ring substituted with a dimethyl group and an oxan-2-yl group, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-3-(oxan-2-yl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors under specific conditions. One common method includes the reaction of a suitable cyclopropane precursor with oxan-2-yl derivatives in the presence of a strong base or catalyst . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-3-(oxan-2-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxan-2-yl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2,2-dimethyl-3-(oxan-2-yl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-3-(oxan-2-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The cyclopropane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. The oxan-2-yl group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
Chrysanthemic acid: A structurally similar compound with a cyclopropane ring and carboxylic acid group.
Cyclopropanecarboxylic acid derivatives: Other derivatives with various substituents on the cyclopropane ring.
Uniqueness
2,2-dimethyl-3-(oxan-2-yl)cyclopropane-1-carboxylic acid is unique due to the presence of the oxan-2-yl group, which imparts distinct chemical and biological properties compared to other cyclopropane derivatives. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
2109602-83-5 |
---|---|
Molecular Formula |
C11H18O3 |
Molecular Weight |
198.3 |
Purity |
0 |
Origin of Product |
United States |
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